molecular formula C15H17BrN4 B5635055 2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine CAS No. 204634-66-2

2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine

Katalognummer: B5635055
CAS-Nummer: 204634-66-2
Molekulargewicht: 333.23 g/mol
InChI-Schlüssel: NSGCPCHWOFJAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C 15 H 17 BrN 4 and a molecular weight of 333.23 g/mol . Its structure features a pyrimidine ring linked to a piperazine group, which is itself substituted with a 3-bromobenzyl moiety. This specific architecture, combining nitrogen-containing heterocycles with a halogenated aromatic ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is provided with the following identifiers: InChIKey: NSGCPCHWOFJAAH-UHFFFAOYAJ and SMILES: C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC=N3 . Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4/c16-14-4-1-3-13(11-14)12-19-7-9-20(10-8-19)15-17-5-2-6-18-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGCPCHWOFJAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216063
Record name 2-[4-[(3-Bromophenyl)methyl]-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

204634-66-2
Record name 2-[4-[(3-Bromophenyl)methyl]-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204634-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[(3-Bromophenyl)methyl]-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl chloride with piperazine to form 1-(3-bromobenzyl)piperazine. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine has been studied for its potential as a pharmaceutical agent, particularly in:

  • Neurological Disorders: It interacts with serotonin receptors, notably the 5-HT7 receptor, which is implicated in various neurological conditions such as depression and anxiety disorders .
  • Cancer Treatment: The compound may act as an inhibitor for certain enzymes involved in cancer progression, making it a candidate for further drug development aimed at oncological therapies.

Biological Studies

The compound is used in biological research to explore:

  • Receptor Binding Affinity: Studies have shown that it influences the binding affinity of serotonin receptors, providing insights into its pharmacological potential.
  • Enzyme Modulation: Its ability to modulate enzyme activity suggests applications in developing therapeutics targeting specific biochemical pathways.

Material Science

Beyond its biological applications, this compound has potential uses in materials science:

  • Light-Harvesting Devices: The unique structural properties allow it to be utilized in the development of molecular wires and other electronic materials.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Neurological Research : A study demonstrated that derivatives of this compound significantly impacted serotonin receptor activity, suggesting potential therapeutic effects for mood disorders .
  • Anticancer Activity : Research indicated that modifications of piperazine derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
  • Material Applications : Investigations into the use of this compound in electronic materials showed promise for enhancing conductivity and efficiency in light-harvesting systems.

Wirkmechanismus

The mechanism of action of 2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine 3-Bromobenzyl C₁₅H₁₆BrN₅ 354.23 Potential kinase inhibition (inferred) -
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) 4-Bromophenyl (quinoline-linked) C₂₉H₂₅BrN₄O₃ 581.45 Anticancer (quinoline derivatives target DNA/kinases)
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Benzodioxolyl C₁₆H₁₈N₄O₂ 298.34 CNS activity (e.g., Piribedil: dopamine agonist)
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine Trimethoxybenzyl C₁₈H₂₄N₄O₃ 344.41 Enhanced solubility (electron-donating groups)

Analysis

  • Substituent Position : The 3-bromo substituent in the target compound may confer distinct steric and electronic effects compared to 4-bromo analogs (e.g., C2 in ). The meta position could reduce steric hindrance in binding pockets compared to para-substituted derivatives .
  • Electronic Effects : Bromine’s electron-withdrawing nature may enhance interactions with hydrophobic or halogen-bonding regions in targets, whereas methoxy () or benzodioxol groups () improve solubility and metabolic stability .
  • Pharmacological Implications : The benzodioxol derivative Piribedil () demonstrates dopamine agonist activity, suggesting that substituent choice directly influences therapeutic application. The target compound’s bromophenyl group may favor kinase or bromodomain inhibition, leveraging halogen interactions .

Core Structure Variations

Key Compounds

Compound Name Core Structure Molecular Formula Notes References
2-(Piperazin-1-yl)pyrimidine Unsubstituted piperazine C₈H₁₂N₄ Baseline for evaluating substituent effects
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Thieno-pyrimidine C₂₀H₂₁N₅S Potential PI3K inhibition (cf. GDC-0941)
2-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine Thiazole + CF₃ C₁₄H₁₆F₃N₅S Enhanced metabolic stability (CF₃ group)

Analysis

  • Heterocycle Impact: Thieno-pyrimidine cores () are associated with PI3K inhibition (e.g., GDC-0941), whereas pyrimidine-piperazine hybrids may target dopaminergic or serotonergic systems .
  • Flexibility vs.

Pharmacological and Physicochemical Properties

Key Data

  • Synthesis Yields : Piperazinyl-pyrimidine derivatives in show yields of 89–93%, suggesting efficient synthetic routes for analogs .
  • Melting Points : Benzodioxol derivatives () exhibit melting points >150°C, indicating high crystallinity, while bromophenyl analogs may have lower solubility due to hydrophobicity .

Biologische Aktivität

2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a piperazine ring and a pyrimidine core, which are known to interact with various biological targets. The presence of a bromophenyl substituent enhances its reactivity and biological activity, making it a valuable candidate for drug development.

  • Molecular Formula : C15H17BrN4
  • Molecular Weight : 333.23 g/mol
  • CAS Number : 204634-66-2
  • Structural Characteristics : The compound consists of a piperazine moiety linked to a pyrimidine ring, with a bromophenyl group attached to the piperazine nitrogen.

Synthesis

The synthesis of 2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine typically involves multi-step reactions. A common synthetic route includes:

  • Reaction of 3-bromobenzyl chloride with piperazine to form 1-(3-bromobenzyl)piperazine.
  • Subsequent reaction with 2-chloropyrimidine under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can influence various signaling pathways, which may lead to therapeutic effects in different disease models.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that derivatives of piperazine can exhibit significant activity against bacterial pathogens. For instance, compounds related to 2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine have shown:

  • Minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus.
  • Significant antibiofilm potential, outperforming traditional antibiotics such as ciprofloxacin in reducing biofilm formation .

Anticancer Potential

Research has also suggested potential anticancer properties. The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. For example, studies have indicated that certain piperazine derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in cancer therapy .

Case Studies

StudyFindings
Antimicrobial Evaluation Compounds derived from similar structures exhibited strong antimicrobial activity with low MIC values against various pathogens .
Anticancer Activity Inhibition of DNA gyrase and DHFR was observed, suggesting potential as an anticancer agent .
Toxicity Profile Derivatives demonstrated low hemolytic activity and non-cytotoxicity at concentrations above therapeutic levels .

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal RangePurpose
Temperature80–120°CFacilitates nucleophilic substitution
SolventDMF, acetonitrileEnhances solubility of intermediates
CatalystPd(OAc)₂, XantphosAccelerates coupling reactions
Reaction Time12–24 hoursEnsures completion of slow substitutions

Reference : PubChem synthesis protocols and reaction optimization studies .

Basic: Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing piperazine N-CH₂ peaks at δ 2.5–3.5 ppm and pyrimidine aromatic protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 349.08) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., CCDC deposition data for related piperazinyl pyrimidines) .

Q. Purity Assessment :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological steps include:

Standardize Assay Conditions :

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Validate potency via IC₅₀ comparisons under identical pH, temperature, and buffer conditions .

Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., bromophenyl vs. chlorophenyl groups) on target affinity using computational docking (AutoDock Vina) .

Q. Example of SAR Comparison :

AnalogSubstituentIC₅₀ (nM)Target
Compound A3-Bromophenyl120 ± 155-HT₆ receptor
Compound B4-Fluorophenyl85 ± 105-HT₆ receptor
Compound C2-Methoxyphenyl220 ± 205-HT₆ receptor

Reference : Comparative studies on piperazinyl pyrimidine analogs .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:
Quantum chemical calculations and machine learning (ML) models are critical:

  • Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to identify transition states and energy barriers for key steps (e.g., piperazine alkylation) .
  • ML-Guided Optimization : Train models on reaction yield data (e.g., solvent polarity, catalyst loading) to predict optimal conditions. Tools like ICReDD’s reaction database streamline parameter selection .

Case Study :
A 30% yield improvement was achieved by adjusting solvent from DMF to THF (predicted via ML), reducing side-product formation .

Advanced: What methodologies are used to assess pharmacokinetic properties and metabolic stability?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time .
    • Plasma Protein Binding (PPB) : Equilibrium dialysis to measure free fraction (e.g., 85% binding for this compound) .
  • In Silico Predictions :
    • SwissADME or pkCSM to predict logP (2.8), BBB permeability (CNS MPO score = 4.5), and CYP450 inhibition .

Q. Key Findings :

  • Moderate metabolic stability (t₁/₂ = 45 minutes in human microsomes).
  • High BBB penetration potential due to logP < 3 and low molecular weight .

Basic: What are the key considerations for scaling up synthesis while maintaining yield and purity?

Answer:

  • Process Optimization :
    • Replace batch reactors with flow chemistry setups to control exothermic reactions (e.g., bromophenyl alkylation) .
    • Use silica gel chromatography or recrystallization (ethanol/water) for large-scale purification .
  • Quality Control :
    • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Reference : Industrial-scale protocols for related heterocycles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.